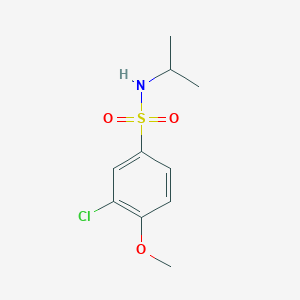
3-chloro-N-isopropyl-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-isopropyl-4-methoxybenzenesulfonamide, also known as N-(3-chloro-4-methoxyphenyl)-N-isopropylsulfamoyl chloride, is a sulfonamide compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, making it a topic of interest for many researchers.
Mécanisme D'action
The mechanism of action of 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide involves its binding to the active site of the target enzyme, thereby inhibiting its activity. This leads to a decrease in the production of the enzyme's substrate, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide depend on the specific enzyme that it inhibits. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect the body's acid-base balance. Inhibition of other enzymes may have different effects on various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide in lab experiments is its potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme function. However, one limitation is that its inhibitory activity may not be specific to a particular enzyme, which can lead to off-target effects.
Orientations Futures
1. Further studies to explore the potential of 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide as a therapeutic agent for the treatment of various diseases.
2. Investigation of the structure-activity relationship of 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide to identify more potent inhibitors.
3. Development of novel synthetic methods for the production of 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide.
4. Exploration of the potential of 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide as a tool for studying enzyme function and inhibition.
5. Investigation of the potential of 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide as a scaffold for the development of novel drugs.
Méthodes De Synthèse
The synthesis of 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide involves the reaction of 3-chloro-4-methoxyaniline with isopropyl chloroformate and sodium sulfamate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product.
Applications De Recherche Scientifique
3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Propriétés
IUPAC Name |
3-chloro-4-methoxy-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S/c1-7(2)12-16(13,14)8-4-5-10(15-3)9(11)6-8/h4-7,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVLBGGTTZJNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

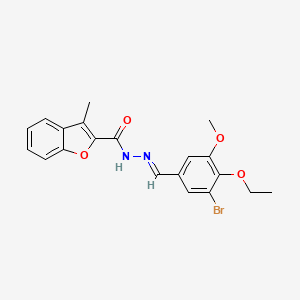
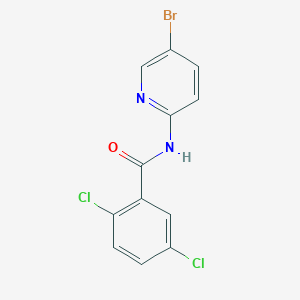
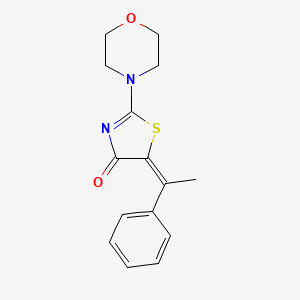
![4-chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5700279.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5700287.png)
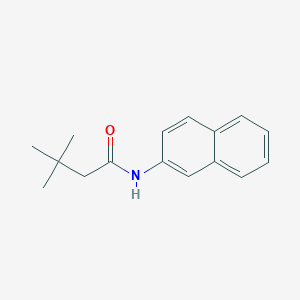
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5700296.png)
![2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B5700304.png)
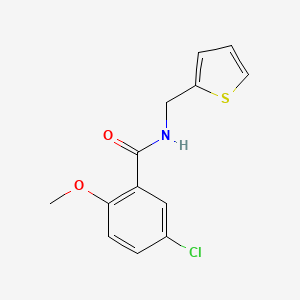

![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5700331.png)
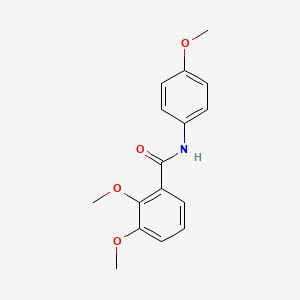
![N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5700350.png)
